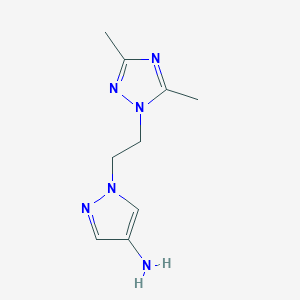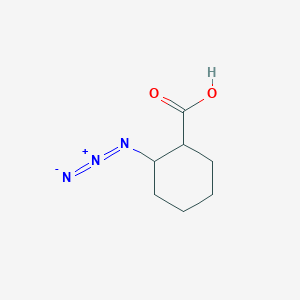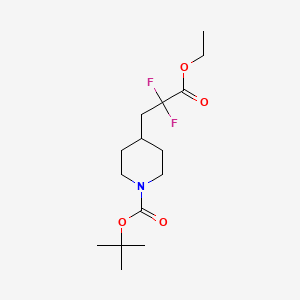
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2.2-difluoropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a difluoropropionate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.
Formation of the Difluoropropionate Ester: The final step involves the esterification of the piperidine derivative with ethyl 2,2-difluoropropionate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropionate ester or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-propionate: Similar structure but lacks the difluoro substitution.
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-butyrate: Similar structure with a longer carbon chain.
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-acetate: Similar structure with a shorter carbon chain.
Uniqueness
The presence of the difluoropropionate ester in Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate makes it unique compared to other similar compounds. The difluoro substitution can significantly alter the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C15H25F2NO4 |
|---|---|
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
tert-butyl 4-(3-ethoxy-2,2-difluoro-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25F2NO4/c1-5-21-12(19)15(16,17)10-11-6-8-18(9-7-11)13(20)22-14(2,3)4/h11H,5-10H2,1-4H3 |
Clé InChI |
XFAZBTIROVOZBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


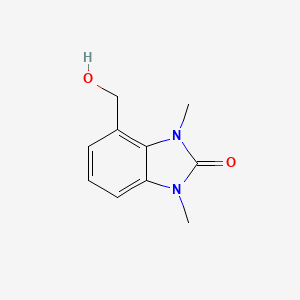
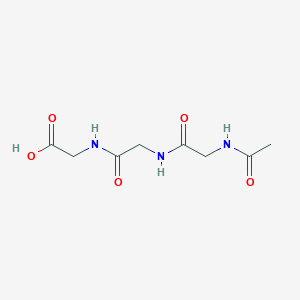
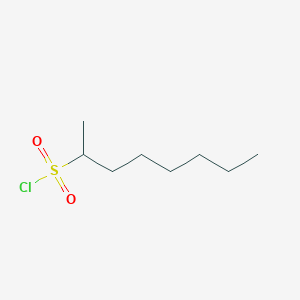
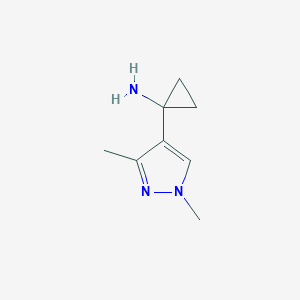
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
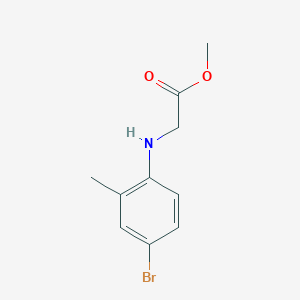
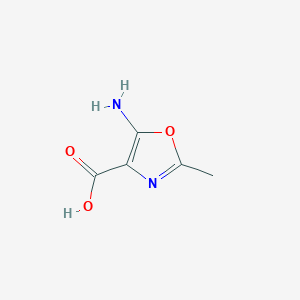

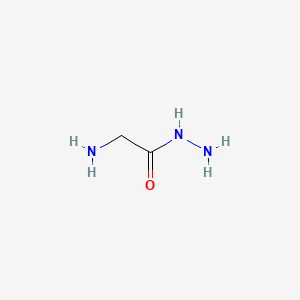

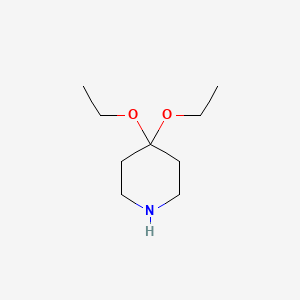
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
